3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide
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Overview
Description
3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide typically involves the reaction of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the isopropyl and carboxamide groups.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with different substituents.
Uniqueness: 3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the carboxamide group contributes to its ability to form hydrogen bonds, influencing its interaction with biological targets .
Properties
IUPAC Name |
3-amino-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)10-8(13)6-4-12(3)11-7(6)9/h4-5H,1-3H3,(H2,9,11)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHSFEOCXWOXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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